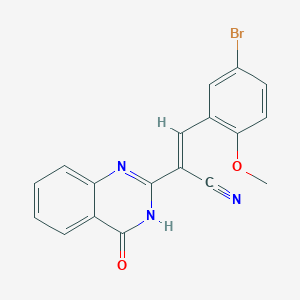

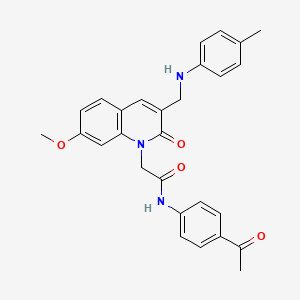

(2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C18H12BrN3O2 and its molecular weight is 382.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Reactions

- Ruthenium-Catalyzed Synthesis : A novel ruthenium-catalyzed dehydrogenative synthesis pathway has been developed for creating 2-arylquinazolines, which are structurally related to the query compound. This method is noted for its operational simplicity, high atom efficiency, and environmental friendliness due to the avoidance of halogenated reagents (Chen et al., 2014).

- Rhodium-Catalyzed Synthesis : Research has demonstrated a rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, suggesting a methodology that might be applicable to the synthesis of the query compound. The process involves the formation of bromonium ylides, indicating a versatile approach to halogenated heterocycles (He et al., 2016).

Biological and Pharmacological Applications

- Antimicrobial Activities : Several quinoline derivatives, including those with structural similarities to the query compound, have shown promising antimicrobial activities. This includes novel quinoline derivatives carrying a 1,2,3-triazole moiety, which were synthesized and evaluated for their in vitro antibacterial and antifungal activities (Thomas et al., 2010).

- Antileukemic Activity : Studies have also explored the antileukemic activity of pyrrolo[2,1-a]isoquinolines, revealing the potential of such structures in developing therapeutic agents for treating leukemia (Anderson et al., 1988).

Material Science Applications

- Catalytic Performance for Organic Syntheses : A Cu(II) Schiff base complex derived from a quinazoline ligand has been synthesized and characterized, showcasing its effectiveness as a catalyst in the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This highlights the utility of quinazoline derivatives in facilitating organic transformations (Ebrahimipour et al., 2018).

作用機序

Target of Action

AKOS002227589, also known as (2E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile, F1673-3775, or (E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile, is a voltage-dependent anion channel (VDAC) inhibitor . VDACs are integral membrane proteins that serve as a major pathway for the movement of ions and metabolites across the mitochondrial outer membrane .

Mode of Action

AKOS002227589 interacts with VDACs and reduces their conductance . In HEK-293 cells, AKOS002227589 has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . The IC50 values range from 3.3 to 3.6 μM .

Biochemical Pathways

Its inhibition of vdacs can impact multiple cellular processes, including energy metabolism and apoptosis . By inhibiting VDACs, AKOS002227589 can potentially disrupt the balance of ions and metabolites in the mitochondria, affecting cellular energy production and other mitochondrial functions .

Pharmacokinetics

It is soluble to 100 mm in dmso

Result of Action

The molecular and cellular effects of AKOS002227589’s action primarily involve the inhibition of VDACs, leading to changes in mitochondrial function . This can result in the prevention of apoptosis and the modulation of cellular energy metabolism . In addition, AKOS002227589 has been shown to prevent glucotoxicity-mediated overexpression of VDAC1 in INS-1 cells .

特性

IUPAC Name |

(E)-3-(5-bromo-2-methoxyphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrN3O2/c1-24-16-7-6-13(19)9-11(16)8-12(10-20)17-21-15-5-3-2-4-14(15)18(23)22-17/h2-9H,1H3,(H,21,22,23)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWBCAFVFFXYOR-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2930455.png)

![(4-chlorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2930460.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2930461.png)

![3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)

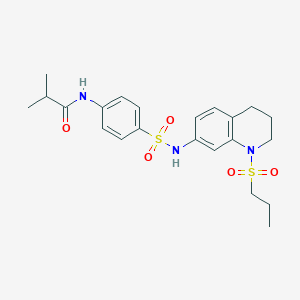

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)

![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-3-(trifluoromethyl)pyridine-2-carbohydrazide](/img/structure/B2930472.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B2930477.png)